An In-depth Technical Guide to the Physicochemical Properties of 9-Dodecenoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 9-Dodecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Dodecenoic acid, a monounsaturated fatty acid, is a molecule of interest in various scientific disciplines, including biochemistry, pharmacology, and materials science. A comprehensive understanding of its physicochemical properties is fundamental for its application in research and development. This technical guide provides a detailed overview of the known physicochemical characteristics of 9-dodecenoic acid, with a particular focus on the cis isomer, also known as lauroleic acid. This document summarizes key quantitative data, outlines experimental protocols for their determination, and visualizes potential biological signaling pathways.
Physicochemical Properties
The physicochemical properties of 9-dodecenoic acid are crucial for predicting its behavior in various systems, including its solubility, stability, and potential biological interactions. While experimental data for some properties are limited, the following tables summarize the available information for cis-9-dodecenoic acid.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [1][2][3] |
| Molecular Weight | 198.30 g/mol | [1][4] |
| Boiling Point | 142 °C at 4 mmHg | |
| Melting Point | Not experimentally determined | |
| Density | Not experimentally determined |
Solubility and Acidity
The solubility of fatty acids is dictated by the polarity of the carboxylic acid head and the nonpolar nature of the hydrocarbon tail. As a medium-chain fatty acid, 9-dodecenoic acid exhibits limited solubility in water but is soluble in many organic solvents.
| Property | Observation/Value | Source(s) |
| Water Solubility | Poorly soluble | [5] |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, and other nonpolar to moderately polar organic solvents. | [6][7] |
| pKa | Estimated to be between 4.5 and 5.0 in aqueous solution. The pKa of long-chain fatty acids can be influenced by their aggregation state.[5][8][9] | [5][8][9] |
Potential Biological Signaling Pathways
While direct evidence for the signaling pathways of 9-dodecenoic acid is not extensively documented, based on the known activities of other unsaturated fatty acids, several potential pathways can be inferred. These include the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and the modulation of inflammatory pathways.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Fatty acids are known natural ligands for PPARs, a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Activation of PPARs leads to the regulation of gene expression involved in fatty acid oxidation and adipogenesis.
Caption: Potential PPAR signaling pathway activated by 9-dodecenoic acid.
Modulation of Inflammatory Pathways
Unsaturated fatty acids have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12]
Caption: Potential anti-inflammatory mechanism of 9-dodecenoic acid.
Experimental Protocols
The following are generalized protocols for the determination of key physicochemical properties of fatty acids, which can be specifically applied to 9-dodecenoic acid.
Determination of Melting Point (Capillary Tube Method)
This method relies on the visual observation of the phase transition from solid to liquid.
Workflow:
Caption: Workflow for melting point determination.
Determination of Solubility (Gravimetric Method)
This quantitative method determines the mass of solute that can dissolve in a given volume of solvent.
Workflow:
Caption: Workflow for solubility determination.
Determination of pKa (Titration Method)
The acid dissociation constant (pKa) can be determined by titrating a solution of the fatty acid with a strong base.
Workflow:
Caption: Workflow for pKa determination.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of 9-dodecenoic acid for the scientific community. While there are gaps in the experimentally determined data, the provided information, based on available literature and analogies to similar fatty acids, serves as a valuable starting point for researchers. The outlined experimental protocols offer standardized approaches for further characterization. The visualized potential signaling pathways highlight areas for future investigation into the biological roles of this fatty acid, particularly in the context of metabolic and inflammatory diseases. Further empirical studies are encouraged to refine our understanding of this versatile molecule.
References
- 1. Lauroleic Acid | C12H22O2 | CID 5312381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. PlantFAdb: 12:1-delta-9c; 9-Dodecenoic acid, (9Z)-; 9-Dodecenoic acid, (Z)-, (Z)-9-Dodecenoic acid, C12:1ω9, C12:1ω9c, Lauroleic acid, cis-9-Dodecenoic acid [fatplants.net]
- 4. 9-Dodecenoic acid | C12H22O2 | CID 16940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fatty acid - Wikipedia [en.wikipedia.org]
- 6. shodex.com [shodex.com]
- 7. Solubility Measurement of Lauric, Palmitic, and Stearic Acids in Ethanol, n-Propanol, and 2-Propanol Using Differential Scanning Calorimetry | Semantic Scholar [semanticscholar.org]
- 8. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
